molecular formula C17H19N3O2S B12462023 2-(Ethyl-phenyl-amino)-N-(7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide

2-(Ethyl-phenyl-amino)-N-(7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide

Cat. No.: B12462023
M. Wt: 329.4 g/mol
InChI Key: CJWBEQPABYJZHP-UHFFFAOYSA-N
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Description

2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a benzothiazole ring fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the reaction of ethyl(phenyl)amine with a benzothiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction may produce benzothiazole amines.

Scientific Research Applications

2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[METHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
  • 2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE

Uniqueness

2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(N-ethylanilino)-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H19N3O2S/c1-2-20(12-7-4-3-5-8-12)11-15(22)19-17-18-13-9-6-10-14(21)16(13)23-17/h3-5,7-8H,2,6,9-11H2,1H3,(H,18,19,22)

InChI Key

CJWBEQPABYJZHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=NC2=C(S1)C(=O)CCC2)C3=CC=CC=C3

Origin of Product

United States

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